molecular formula C14H15N3O4S2 B13780749 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide CAS No. 85532-99-6

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide

Cat. No.: B13780749
CAS No.: 85532-99-6
M. Wt: 353.4 g/mol
InChI Key: RPLFTSQDXKCPHC-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is a complex organic compound with the molecular formula C14H15N3O4S2 and a molecular weight of 353.417 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a sulphonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-N,N-dimethylbenzenesulphonamide with 2-nitrophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amino derivatives, and substituted sulphonamides .

Scientific Research Applications

3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N,N-dimethyl-4-((2-chlorophenyl)thio)benzenesulphonamide
  • 3-Amino-N,N-dimethyl-4-((2-methylphenyl)thio)benzenesulphonamide
  • 3-Amino-N,N-dimethyl-4-((2-bromophenyl)thio)benzenesulphonamide

Uniqueness

Compared to similar compounds, 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

85532-99-6

Molecular Formula

C14H15N3O4S2

Molecular Weight

353.4 g/mol

IUPAC Name

3-amino-N,N-dimethyl-4-(2-nitrophenyl)sulfanylbenzenesulfonamide

InChI

InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-13(11(15)9-10)22-14-6-4-3-5-12(14)17(18)19/h3-9H,15H2,1-2H3

InChI Key

RPLFTSQDXKCPHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

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